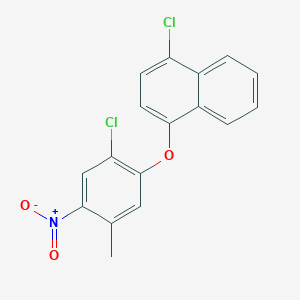
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is an organic compound with the molecular formula C17H11Cl2NO3 It is a chlorinated naphthalene derivative that features both nitro and chloro substituents on its aromatic rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The nitration of 2-chloro-5-methylphenol to introduce the nitro group.
Chlorination: Chlorination of the naphthalene ring to introduce the chloro substituent.
Coupling Reaction: The final step involves a coupling reaction between the chlorinated naphthalene and the nitrated phenol derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like sodium borohydride.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with nucleophiles replacing the chloro groups.
Reduction: Amino derivatives of the compound.
Oxidation: Carboxylic acid derivatives.
科学的研究の応用
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the chloro groups can participate in substitution reactions with nucleophiles in the biological environment.
類似化合物との比較
Similar Compounds
- 1-Chloro-4-(2-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-4-nitrophenoxy)naphthalene
- 1-Chloro-4-(2-chloro-5-methylphenoxy)naphthalene
Uniqueness
1-Chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene is unique due to the presence of both nitro and chloro substituents on its aromatic rings, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
83054-34-6 |
|---|---|
分子式 |
C17H11Cl2NO3 |
分子量 |
348.2 g/mol |
IUPAC名 |
1-chloro-4-(2-chloro-5-methyl-4-nitrophenoxy)naphthalene |
InChI |
InChI=1S/C17H11Cl2NO3/c1-10-8-17(14(19)9-15(10)20(21)22)23-16-7-6-13(18)11-4-2-3-5-12(11)16/h2-9H,1H3 |
InChIキー |
ZXBUAMOYKGUYMS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)OC2=CC=C(C3=CC=CC=C32)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


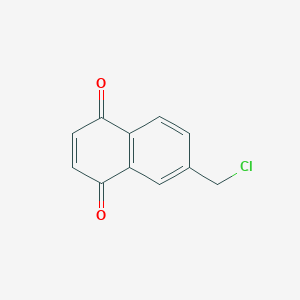
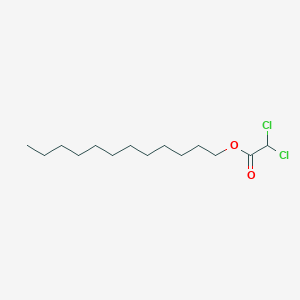
![2-Chloro-1-({[1-(hydroxyimino)-2-methyl-1-phenylpropan-2-yl]amino}oxy)ethan-1-one](/img/structure/B14408227.png)
![3-{[4-(Dimethylamino)phenyl]methylidene}-2-benzofuran-1(3H)-one](/img/structure/B14408228.png)
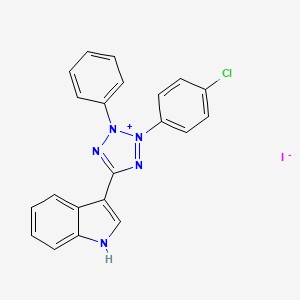
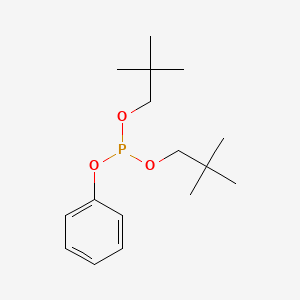

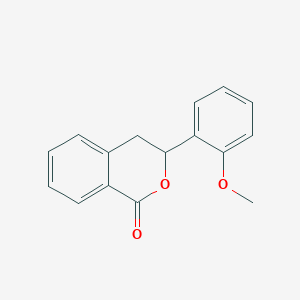
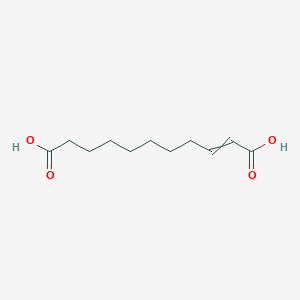
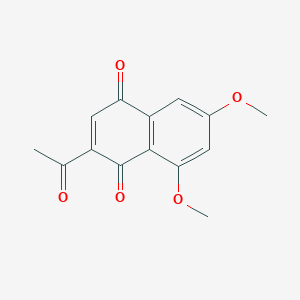

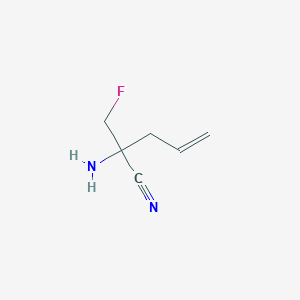
![anti-Tricyclo[7.1.0.0]decane](/img/structure/B14408288.png)

